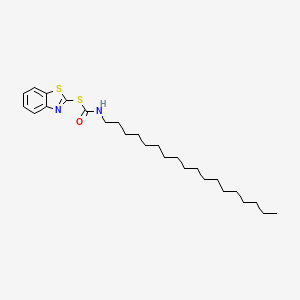
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl octadecylcarbamothioate typically involves the reaction of 2-mercaptobenzothiazole with octadecyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Aplicaciones Científicas De Investigación
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound is used in the development of materials with specific properties, such as surfactants, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of S-1,3-Benzothiazol-2-yl octadecylcarbamothioate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The octadecyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the octadecyl group.
2-Mercaptobenzothiazole: A derivative with a thiol group, commonly used in rubber vulcanization.
Benzothiazole-2-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical syntheses.
Uniqueness
S-1,3-Benzothiazol-2-yl octadecylcarbamothioate is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where enhanced lipophilicity and membrane interaction are desired, setting it apart from other benzothiazole derivatives.
Propiedades
Número CAS |
67204-78-8 |
|---|---|
Fórmula molecular |
C26H42N2OS2 |
Peso molecular |
462.8 g/mol |
Nombre IUPAC |
S-(1,3-benzothiazol-2-yl) N-octadecylcarbamothioate |
InChI |
InChI=1S/C26H42N2OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25(29)31-26-28-23-20-17-18-21-24(23)30-26/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,29) |
Clave InChI |
OSSYMUFQFUEXAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)SC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


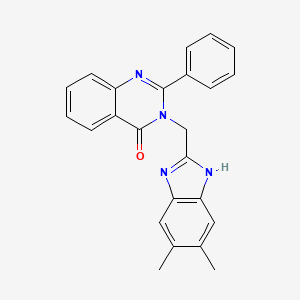


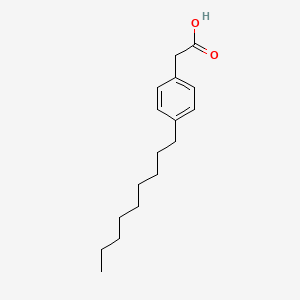
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
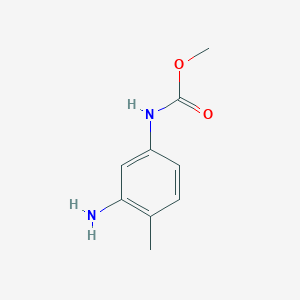

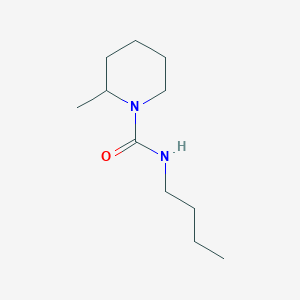
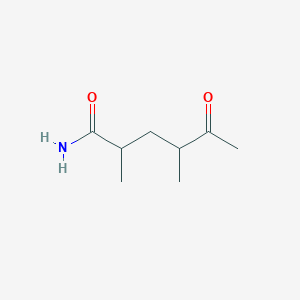
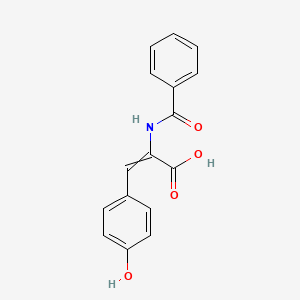

![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
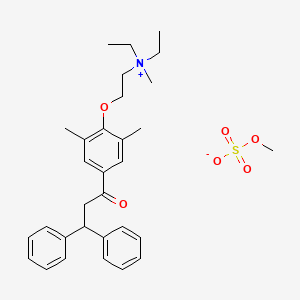
![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
